molecular formula C8H9BF3NO4S B1425089 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 1402238-37-2

4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B1425089
CAS No.: 1402238-37-2
M. Wt: 283.04 g/mol
InChI Key: POJZVLYOTNAUBX-UHFFFAOYSA-N
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Description

4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 226396-31-2) is a boronic acid derivative featuring two electron-withdrawing groups: a trifluoromethyl (-CF₃) substituent at the ortho position and an N-methylsulfamoyl (-NMeSO₂) group at the para position. These substituents confer significant electronic effects, making the compound highly electron-deficient. It is primarily used in cross-coupling reactions, such as Suzuki-Miyaura couplings, where electron-poor arylboronic acids exhibit enhanced reactivity . The compound is listed as discontinued by CymitQuimica , but its structural analogs remain of interest for catalytic applications and materials science.

Properties

IUPAC Name

[4-(methylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3NO4S/c1-13-18(16,17)5-2-3-7(9(14)15)6(4-5)8(10,11)12/h2-4,13-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZVLYOTNAUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a trifluoromethyl group and a sulfonamide moiety, suggests various mechanisms of action that could be exploited for therapeutic purposes. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10F3N1O3S\text{C}_9\text{H}_10\text{F}_3\text{N}_1\text{O}_3\text{S}
  • Molecular Weight : 253.24 g/mol
  • Functional Groups : Boronic acid, trifluoromethyl group, sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The sulfonamide moiety may facilitate interactions with enzymes or receptors involved in various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids, including derivatives like this compound. The following table summarizes the antimicrobial activity observed against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans10 μg/mL
Aspergillus niger5 μg/mL

These findings indicate that the compound exhibits moderate to strong antibacterial and antifungal activities, suggesting its potential as a lead compound in drug development.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various boronic acids, including this compound, against Staphylococcus aureus. The results indicated an MIC value of 6.25 μg/mL, demonstrating significant antibacterial activity that warrants further investigation for therapeutic applications in treating bacterial infections.
  • Cancer Research : Research has explored the role of boronic acids in cancer treatment, particularly their ability to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. The compound's mechanism may involve the inhibition of proteasomal degradation pathways or interference with cell cycle regulation.
  • Ubiquitin-Proteasome System : Studies have also investigated how halogenated boronic acids can modulate the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation. This modulation has implications for developing drugs targeting E3 ligases associated with cancer progression.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a boron source that couples with aryl halides under palladium catalysis, facilitating the formation of carbon-carbon bonds.

Palladium-Catalyzed Reactions

The compound is also effective in various palladium-catalyzed reactions, including:

  • Direct Arylation : Used to attach aryl groups directly to other aromatic systems.
  • Oxidative Heck Reactions : Facilitates the formation of alkenes through coupling with alkenes or alkynes.

Drug Development

The unique structural features of this compound make it an attractive candidate for drug development:

  • Anticancer Agents : Its ability to modify biological targets through selective arylation has been explored in developing novel anticancer compounds.
  • Tubulin Polymerization Inhibitors : Derivatives of this compound have been investigated for their potential to inhibit tubulin polymerization, which is crucial for cancer cell division.

Printable Electronics

The compound has been used in synthesizing thiazole derivatives for printable electronics, showcasing its versatility beyond traditional organic synthesis applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyApplicationFindings
Suzuki CouplingDemonstrated high yields and regioselectivity in biaryl formation.
Anticancer ResearchIdentified as a potential lead compound for developing new anticancer agents targeting tubulin polymerization.
Printable ElectronicsSuccessfully employed in synthesizing materials suitable for flexible electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Electronic Properties

Key Compounds :

However, the longer alkyl chain may introduce steric hindrance, slightly reducing reactivity in transmetalation steps compared to the methyl analog .

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid (CAS: 2096332-30-6) Substituents: 2-CF₃, 4-morpholinoSO₂ Molecular Weight: 339.1 g/mol Key Differences: The morpholine ring introduces a polar heterocyclic structure, enhancing hydrogen-bonding capabilities and solubility in polar solvents. This modification could stabilize intermediates in catalytic cycles but may reduce electrophilicity compared to sulfamoyl derivatives .

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 2096333-30-9)

  • Substituents : 2-CF₃, 4-NtBuSO₂
  • Key Differences : The bulky tert-butyl group creates significant steric hindrance, likely slowing transmetalation in cross-coupling reactions. This steric effect overrides the electronic benefits of the sulfamoyl group, making it less reactive than the methyl or propyl analogs .

4-(N-Methylsulfamoyl)phenylboronic acid (CAS: 226396-31-2)

  • Substituents : 4-NMeSO₂ (lacks CF₃)
  • Key Differences : Absence of the ortho-CF₃ group reduces electron-withdrawing effects, resulting in lower reactivity in couplings requiring highly electron-deficient boronic acids. This highlights the critical role of the trifluoromethyl group in enhancing electrophilicity .

Reactivity Trends in Cross-Coupling Reactions

Evidence from nickel-catalyzed couplings (Table 1 in ) demonstrates that electron-poor arylboronic acids, such as 4-trifluoromethylphenylboronic acid, react faster than electron-neutral analogs. The dual electron-withdrawing groups (-CF₃ and -NMeSO₂) in 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid likely amplify this effect, positioning it as a high-reactivity partner. However, steric hindrance from the ortho-CF₃ group may partially offset this advantage, as seen in slower reactions with 2-trifluoromethylphenylboronic acid compared to 2-fluorophenylboronic acid .

Physical Properties and Stability

  • Crystallinity and Hydrogen Bonding: The N-methylsulfamoyl group participates in intramolecular N-H···O and intermolecular C-H···O hydrogen bonds, stabilizing the crystal lattice . Analogs with morpholino or tert-butyl groups exhibit distinct packing patterns due to altered hydrogen-bonding and steric interactions.
  • Storage Conditions: Most derivatives, including the morpholino analog, are stable at room temperature , though sensitivity to humidity may vary with substituent polarity.

Data Table: Comparative Overview

Compound Name CAS Number Molecular Weight Substituents (Position) Reactivity Notes
This compound 226396-31-2 - 2-CF₃, 4-NMeSO₂ High reactivity (electron-poor), steric hindrance at ortho
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid 2096329-81-4 311.08 2-CF₃, 4-NPrSO₂ Increased lipophilicity, moderate reactivity
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid 2096332-30-6 339.1 2-CF₃, 4-morpholinoSO₂ Enhanced solubility, potential H-bonding
4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid 2096333-30-9 - 2-CF₃, 4-NtBuSO₂ High steric hindrance, reduced reactivity
4-(N-Methylsulfamoyl)phenylboronic acid 226396-31-2 - 4-NMeSO₂ Less electron-withdrawing than CF₃-containing analogs

Preparation Methods

Starting Materials and Key Reagents

  • Aryl halides such as 4-bromobenzotrifluoride or 4-chlorobenzotrifluoride.
  • Boron sources like triisopropyl borate , trimethyl borate , or boronic acid esters.
  • Catalysts: palladium complexes such as Pd(OAc)2 , PdCl2(dppf) , or tetrakis(triphenylphosphine)palladium(0) .
  • Bases: potassium phosphate, potassium carbonate, or triethylamine.
  • Solvents: toluene, 1,2-dimethoxyethane, ethanol, or water under inert atmosphere.

Typical Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Suzuki coupling of 4-bromobenzotrifluoride with boron reagents Pd catalyst, K3PO4 or K2CO3, toluene or DME, 80-110°C, 3-48 h 49.6 - 80% Use of PdCl2(dppf) and triethylamine in ethanol at 85°C gives ~80% yield
Alternative copper-catalyzed coupling Cu(OAc)2, triethylamine, 1,4-dioxane/DCM, 20-80°C ~9% Lower yield but useful for specific substitutions

These conditions produce the 2-trifluoromethylphenylboronic acid intermediate with high purity, suitable for further functionalization.

Introduction of the N-Methylsulfamoyl Group

Sulfamoylation Reaction

The sulfamoyl group is introduced via reaction of the boronic acid derivative with methylsulfonyl chloride or related sulfonylating agents in the presence of a base like triethylamine.

  • The reaction is typically performed in an inert solvent such as dichloromethane or ethyl acetate.
  • Temperature control is crucial, often carried out at room temperature or slightly elevated temperatures.
  • The presence of a base scavenges the generated HCl to drive the reaction forward.

Reaction Scheme Example

  • Starting from 4-amino-2-trifluoromethylphenylboronic acid (prepared by reduction of a nitro precursor).
  • React with methylsulfonyl chloride and triethylamine in dichloromethane.
  • Stir at room temperature for 1-2 hours.
  • Workup involves aqueous washes, drying, and purification by silica gel chromatography.

This sequence yields the 4-(N-methylsulfamoyl)-2-trifluoromethylphenylboronic acid with moderate to good yields (typically 50-80%).

Detailed Experimental Data Summary

Compound/Step Reagents & Conditions Yield (%) Characterization Notes
4-Nitrophenylboronic acid synthesis (precursor) Pd(0), K3PO4, DME, 80°C, 3h 78% NMR consistent with aromatic protons
Reduction to 4-aminophenylboronic acid Pd/C, H2, room temp, 2 days 85% crude Brown viscous oil, suitable for next step
Sulfamoylation with methylsulfonyl chloride Et3N, DCM, RT, 1h 54-77% Isolated as light yellow solid, confirmed by NMR and MS
Suzuki coupling for trifluoromethyl substitution PdCl2(dppf), Et3N, EtOH, 85°C, overnight 80% Clean conversion to trifluoromethylated boronic acid

Analytical and Purification Techniques

Summary of Preparation Methodology

The preparation of This compound is best achieved by:

  • Synthesizing or purchasing the 2-trifluoromethylphenylboronic acid intermediate via palladium-catalyzed Suzuki coupling.
  • Functionalizing the 4-position through nitration, reduction to amine, followed by sulfamoylation with methylsulfonyl chloride.
  • Employing careful purification and characterization to ensure the integrity of the boronic acid and sulfamoyl functionalities.

This methodology is supported by multiple peer-reviewed synthetic protocols involving Suzuki couplings, sulfonamide chemistry, and boronic acid functionalization, ensuring reproducibility and high-quality product formation suitable for research and industrial applications.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. First, introduce the trifluoromethyl group via electrophilic substitution or cross-coupling, followed by sulfamoylation using N-methylsulfamoyl chloride. Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is critical. Purity validation should combine HPLC (≥95% purity), 1H^{1}\text{H}/19F^{19}\text{F} NMR (to confirm substituent integration), and mass spectrometry (to verify molecular ion peaks). For boronic acid stability, ensure anhydrous storage at −20°C under inert gas .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 11B^{11}\text{B} NMR : To confirm boronic acid identity (δ ~30 ppm for arylboronic acids).
  • 19F^{19}\text{F} NMR : To resolve trifluoromethyl signals (δ −60 to −70 ppm).
  • IR Spectroscopy : Detect B–O stretching (~1350 cm1^{-1}) and sulfonamide S=O vibrations (~1150 cm1^{-1}).
  • High-resolution MS : Exact mass analysis to distinguish isotopic patterns (e.g., 10B^{10}\text{B} vs. 11B^{11}\text{B}). Cross-reference with literature data for analogous trifluoromethylphenylboronic acids .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Store under inert atmosphere (argon) at −20°C in anhydrous DMSO or THF. Monitor degradation via 11B^{11}\text{B} NMR; broadening or shifting peaks indicate instability. Avoid prolonged exposure to light, as sulfonamide groups may undergo photolytic cleavage .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (trifluoromethyl and N-methylsulfamoyl) influence reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity, accelerating transmetalation with palladium catalysts. However, the N-methylsulfamoyl group may sterically hinder coupling partners. To optimize reactivity:

  • Electronic Effects : Compare reaction rates with electron-neutral arylboronic acids (e.g., phenylboronic acid) using kinetic studies (e.g., 19F^{19}\text{F} NMR monitoring).
  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance.
  • Reference: Electron-poor arylboronic acids exhibit faster transmetalation but may require higher catalyst loadings (Table 1, ).

Q. How can contradictions in reported catalytic efficiencies for this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, base strength, or trace water content. Systematically vary:

  • Solvent : Compare polar aprotic (DME) vs. non-polar (toluene) solvents.
  • Base : Test carbonate (K2_2CO3_3) vs. phosphate (K3_3PO4_4) bases to modulate pH.
  • Additives : Include molecular sieves to scavenge water or ligands (e.g., PCy3_3) to stabilize Pd intermediates.
  • Use DOE (Design of Experiments) to identify critical factors .

Q. How does the N-methylsulfamoyl group affect the acidity of the boronic acid compared to other substituents?

  • Methodological Answer : The sulfamoyl group is strongly electron-withdrawing, increasing boronic acid acidity. Measure pKa via potentiometric titration (in methanol/water) or 11B^{11}\text{B} NMR pH titration. Compare with trifluoromethylphenylboronic acid (pKa ~8.5) and phenylboronic acid (pKa ~10). Lower pKa enhances solubility in aqueous media but may reduce stability .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

  • Methodological Answer : Protodeboronation is exacerbated by protic solvents or acidic conditions. Mitigation strategies:

  • Pre-activation : Form methyl boronate esters (e.g., with pinacol) to stabilize the boronic acid.
  • Low-Temperature Reactions : Perform couplings at 0–25°C to slow decomposition.
  • Base Optimization : Use mild bases (e.g., Cs2_2CO3_3) instead of strong bases (NaOH).
  • Monitor reaction progress with 11B^{11}\text{B} NMR to detect boronic acid depletion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid
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4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid

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